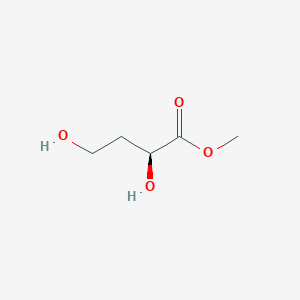

Methyl (S)-2,4-dihydroxybutanoate

CAS No.:

Cat. No.: VC18004415

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O4 |

|---|---|

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | methyl (2S)-2,4-dihydroxybutanoate |

| Standard InChI | InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |

| Standard InChI Key | LNXUMIDZVKXVER-BYPYZUCNSA-N |

| Isomeric SMILES | COC(=O)[C@H](CCO)O |

| Canonical SMILES | COC(=O)C(CCO)O |

Introduction

Chemical and Structural Properties

Methyl (S)-2,4-dihydroxybutanoate belongs to the class of hydroxybutanoate esters, distinguished by its stereochemistry and functional group arrangement. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | methyl (2S)-2,4-dihydroxybutanoate |

| CAS Number | 90414-36-1 |

| SMILES | COC(=O)C@HO |

| InChI Key | LNXUMIDZVKXVER-BYPYZUCNSA-N |

The compound’s stereocenter at C2 confers chirality, influencing its reactivity and biological activity. Spectroscopic data from nuclear magnetic resonance (NMR) reveals distinct signals: δ 2.5 (dd, 2H), 3.5–4.1 (m, 3H), and 3.7 (s, 3H) for the methyl ester group . The hydroxyl groups participate in hydrogen bonding, enhancing solubility in polar solvents like water and methanol.

Synthesis and Production Methods

Chemical Synthesis

The esterification of (S)-2,4-dihydroxybutyric acid with methanol under acidic conditions is a primary route. For example, sulfuric acid catalysis at 50°C yields methyl (S)-2,4-dihydroxybutanoate with conversions exceeding 90% . A representative protocol involves:

-

Dissolving (S)-2,4-dihydroxybutyric acid in methanol.

-

Adding concentrated H₂SO₄ (1–5 mol%) as a catalyst.

-

Refluxing at 50–70°C for 3–6 hours.

-

Neutralizing with Na₂CO₃ and concentrating under reduced pressure .

Biosynthetic Pathways

Recent advances in metabolic engineering enable microbial production of 2,4-dihydroxybutyric acid (2,4-DHB), which can be esterified to yield the target compound. In Escherichia coli, a hybrid pathway utilizing methanol and glucose achieves high-titer 2,4-DHB biosynthesis :

-

Methanol Assimilation: Methanol dehydrogenase (MDH) oxidizes methanol to formaldehyde.

-

Aldol Condensation: Pyruvate-dependent aldolase condenses formaldehyde with pyruvate to form 2-keto-4-hydroxybutyric acid.

-

Reduction: Aldo-keto reductases hydrogenate the keto group, producing 2,4-DHB.

-

Esterification: Lipase-mediated reactions with methanol yield methyl (S)-2,4-dihydroxybutanoate.

Engineered strain DHB13 produces 14.6 g/L of 2,4-DHB in bioreactors, demonstrating scalability . Subsequent esterification could theoretically achieve >85% yield based on analogous processes .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s hydroxyl groups make it a versatile chiral building block. Analogous dihydroxybutanoates exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and modulating NF-κB signaling. For instance, methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate shows promise in cytokine suppression. While direct evidence for methyl (S)-2,4-dihydroxybutanoate is sparse, its structural similarity suggests potential in prodrug design or as a ligand for metal-catalyzed asymmetric synthesis.

Industrial Biotechnology

In biomanufacturing, the compound’s water solubility and biodegradability align with green chemistry principles. It serves as a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers used in packaging and medical devices . The microbial pathway’s carbon efficiency (0.3–0.4 g/g glucose-methanol) positions it as a sustainable alternative to petrochemical-derived monomers .

Challenges and Future Directions

Current limitations include:

-

Stereochemical Purity: Non-enzymatic synthesis risks racemization at C2, necessitating chiral chromatography for purification .

-

Yield Optimization: Biosynthetic routes require enhanced enzyme kinetics, such as MDH mutants (e.g., G48F) with 3-fold higher activity .

-

Toxicity: Methanol toxicity in microbial systems demands robust formaldehyde detoxification pathways .

Future research should prioritize:

-

Enzyme Engineering: Directed evolution of aldolases and reductases for improved specificity.

-

Process Integration: Coupling fermentation with in situ esterification to streamline production.

-

Pharmacological Profiling: In vitro and in vivo studies to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume